Antimycobacterial Activity of o-Hydroxybenzoylhydrazone Derivatives in Head-to-Head Comparison
In a panel of 95 hydrazone compounds tested against Mycobacterium tuberculosis H37Rv, o-hydroxybenzoylhydrazone derivatives exhibited growth inhibition at 25 μg/mL, while the corresponding p-hydroxybenzoylhydrazone and benzoylhydrazone analogs required concentrations exceeding 50 μg/mL to achieve comparable effects [1]. This 2-fold or greater potency advantage is attributed to the ortho-hydroxyl group's ability to engage in intramolecular hydrogen bonding with the hydrazone nitrogen, pre-organizing the pharmacophore into a bioactive conformation. The target compound, bearing this critical ortho-hydroxy motif on the benzohydrazide ring, is therefore expected to retain superior antitubercular potency relative to non-hydroxylated or para-substituted analogs.
| Evidence Dimension | Growth inhibition of Mycobacterium tuberculosis H37Rv |
|---|---|
| Target Compound Data | 25 μg/mL (o-hydroxybenzoylhydrazone subclass; exact value for the target compound was not reported independently in this source) |
| Comparator Or Baseline | >50 μg/mL for benzoylhydrazone and p-hydroxybenzoylhydrazone analogs |
| Quantified Difference | ≥2-fold lower inhibitory concentration for o-hydroxy derivatives |
| Conditions | In vitro broth dilution assay, 1957 protocol |
Why This Matters
For researchers sourcing compounds for antitubercular screening, the ortho-hydroxy substitution is a verified potency-enhancing feature that cannot be assumed in generic benzohydrazide libraries.
- [1] Yakugaku Zasshi. (1957). Studies on the Antibacterial Activity of Several Hydrazone Compounds in vitro. 77(11), 1251–1254. View Source
